![molecular formula C11H10ClNOS B1417766 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol CAS No. 856372-95-7](/img/structure/B1417766.png)
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol
Übersicht
Beschreibung
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a chemical compound with the empirical formula C11H10ClNOS . It has a molecular weight of 239.72 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” can be represented by the SMILES stringClC1=CC2=NC=CC(SCCO)=C2C=C1 . Physical And Chemical Properties Analysis
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a solid substance . Its empirical formula is C11H10ClNOS and it has a molecular weight of 239.72 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Plasmodial Activity
- Compounds related to 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol, like chloroquine analogues, have been synthesized and studied for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. These studies involve the synthesis of new compounds and evaluating their efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003).
Antituberculosis and Cytotoxicity Studies
- Derivatives of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis. The study also includes the evaluation of the cytotoxic effects of these compounds (Chitra et al., 2011).
Synthesis and Antimalarial Activity of Ruthenocene–Chloroquine Analogues
- Research has been conducted on synthesizing and comparing the antimalarial activity of ruthenocene–chloroquine analogues with their ferrocene counterparts. These compounds have shown efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2002).
Antiproliferative Activity and DNA/RNA Damage
- A study on 7-Chloro-(4-thioalkylquinoline) derivatives investigated their cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and DNA/RNA damage, showing potential as anticancer agents (Gutiérrez et al., 2022).
Antioxidant, CT-DNA Binding, and Anti-Diabetic Agents
- Chloroquinoline derivatives have been studied for their antioxidant activities and potential as anti-diabetic agents. This includes analysis of their binding interactions with calf thymus DNA (CT-DNA) and their ability to inhibit Glycogen Phosphorylase, a key enzyme in diabetes (Murugavel et al., 2017).
Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives
- The cytotoxic effects of 4-aminoquinoline derivatives on human breast tumor cell lines have been evaluated, showing potential as a new class of anticancer agents. This includes comparisons to known drugs like chloroquine and amodiaquine (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMHXKKRCODPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



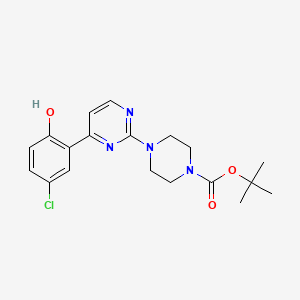
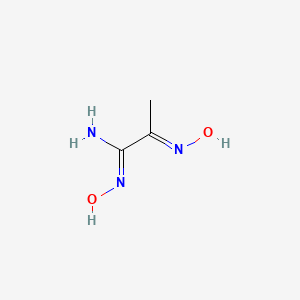
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
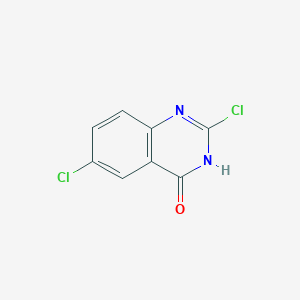
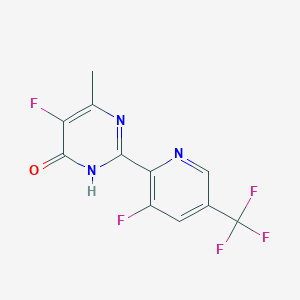
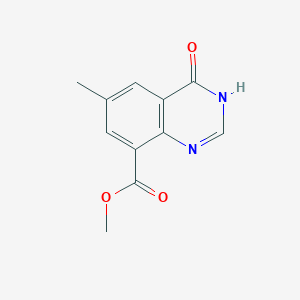
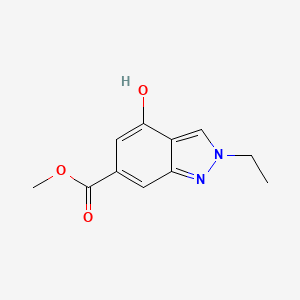
![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)
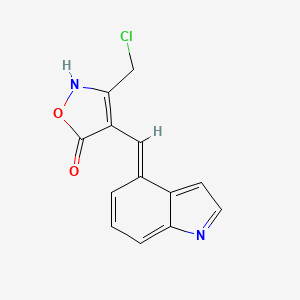
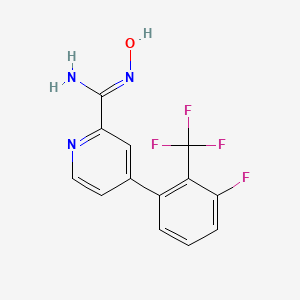
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)